Icovamenib

Description

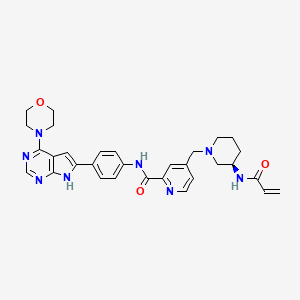

Structure

3D Structure

Properties

CAS No. |

2448172-22-1 |

|---|---|

Molecular Formula |

C31H34N8O3 |

Molecular Weight |

566.7 g/mol |

IUPAC Name |

N-[4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]-4-[[(3R)-3-(prop-2-enoylamino)piperidin-1-yl]methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C31H34N8O3/c1-2-28(40)35-24-4-3-11-38(19-24)18-21-9-10-32-27(16-21)31(41)36-23-7-5-22(6-8-23)26-17-25-29(37-26)33-20-34-30(25)39-12-14-42-15-13-39/h2,5-10,16-17,20,24H,1,3-4,11-15,18-19H2,(H,35,40)(H,36,41)(H,33,34,37)/t24-/m1/s1 |

InChI Key |

CPRLHPSXWZTPMC-XMMPIXPASA-N |

Isomeric SMILES |

C=CC(=O)N[C@@H]1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |

Canonical SMILES |

C=CC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)NC3=CC=C(C=C3)C4=CC5=C(N4)N=CN=C5N6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Icovamenib (BMF-219): A Deep Dive into Covalent Menin-MLL Inhibition for the Treatment of Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, particularly in patient subsets with specific genetic alterations such as rearrangements of the Mixed Lineage Leukemia (MLL, now officially known as KMT2A) gene. These MLL-rearranged (MLL-r) leukemias are characterized by aggressive disease and poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the protein menin. Icovamenib (BMF-219), a novel, orally bioavailable, irreversible covalent inhibitor of menin, has emerged as a promising therapeutic strategy to disrupt this interaction. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

The Menin-MLL Interaction: A Key Oncogenic Driver in AML

Menin, a nuclear protein encoded by the MEN1 gene, acts as a scaffold protein with diverse roles in transcriptional regulation. In the context of MLL-r AML, menin forms a critical complex with the N-terminal portion of the MLL fusion protein. This interaction is essential for the recruitment of the MLL fusion protein to target genes, most notably the HOXA9 and MEIS1 genes. The subsequent overexpression of these homeobox genes drives leukemogenesis by promoting proliferation and blocking hematopoietic differentiation.[1][2][3]

The interaction between menin and MLL is bivalent, involving two motifs on the MLL protein: a high-affinity menin-binding motif 1 (MBM1) and a lower-affinity menin-binding motif 2 (MBM2).[2] Small molecule inhibitors, including this compound, are designed to bind to a pocket on menin that is critical for its interaction with MLL, thereby disrupting the formation of the oncogenic complex.[4]

This compound (BMF-219): A Covalent Inhibitor of Menin

This compound is a potent and selective covalent inhibitor of menin.[5] Its irreversible binding mechanism offers the potential for sustained target engagement and a durable therapeutic effect. Preclinical studies have demonstrated that this compound exhibits potent cytotoxicity against various menin-dependent cancer cell lines.[6][7][8]

Preclinical Data

While specific IC50 values for this compound in MLL-rearranged AML cell lines are not yet publicly available in extensive detail, reports indicate its "strong anti-proliferative effect" and "high potency" in ex vivo patient samples from MLL-rearranged and NPM1-mutant AML.[6] For context, preclinical data for other menin inhibitors and this compound in other hematological malignancies are presented below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| THL cell line | Triple-Hit Lymphoma | This compound (BMF-219) | 0.27 | [6] |

| DEL cell line | Double Expressor Lymphoma | This compound (BMF-219) | 0.37 | [6] |

| MM patient samples | Multiple Myeloma | This compound (BMF-219) | 0.1 - 0.3 | [3] |

| CLL patient samples | Chronic Lymphocytic Leukemia | This compound (BMF-219) | 0.1 - 0.38 |

Clinical Data: The COVALENT-101 Trial

This compound is currently being evaluated in the Phase I COVALENT-101 clinical trial (NCT05153330) for patients with relapsed or refractory (R/R) acute leukemia, diffuse large B-cell lymphoma, and multiple myeloma.[9][10][11][12][13][14] Preliminary data from the acute leukemia cohort have shown promising signs of clinical activity.

| Trial | Patient Population | N (efficacy evaluable) | Treatment | Key Outcomes | Reference |

| COVALENT-101 (Phase I) | R/R AML with menin-dependent mutations | 5 | This compound (BMF-219) | 2 Complete Responses (CRs) | [15][16] |

| COVALENT-101 (Phase I) | R/R AL | 26 (total enrolled) | This compound (BMF-219) | Generally well-tolerated, no DLTs observed at tested doses. | [9][12] |

Signaling Pathways and Experimental Workflows

The Menin-MLL Signaling Pathway

The interaction between menin and the MLL fusion protein is a central node in the oncogenic signaling of MLL-r AML. Disruption of this interaction by this compound leads to the downregulation of downstream target genes, induction of differentiation, and ultimately, apoptosis of leukemic cells.

Mechanism of Action of this compound

This compound acts by covalently binding to a specific site on the menin protein, thereby physically blocking the interaction with the MLL fusion protein. This irreversible inhibition leads to a sustained disruption of the oncogenic signaling cascade.

Preclinical Experimental Workflow

The preclinical evaluation of a menin inhibitor like this compound typically follows a structured workflow, from initial biochemical assays to in vivo efficacy studies.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the binding affinity of an inhibitor to the menin-MLL complex.

-

Principle: A small, fluorescently labeled peptide derived from the MLL MBM1 is used. When unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its tumbling slows, increasing the polarization. An inhibitor will compete with the labeled peptide, causing a decrease in polarization.

-

Materials:

-

Purified recombinant human menin protein.

-

Fluorescently labeled MLL peptide (e.g., FITC-MBM1).

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Test compound (this compound) serially diluted in DMSO.

-

384-well, low-volume, black plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare a solution of menin protein and fluorescently labeled MLL peptide in assay buffer at concentrations optimized for a stable signal.

-

Dispense the menin/peptide solution into the wells of the 384-well plate.

-

Add serial dilutions of the test compound to the wells. Include DMSO-only controls (for maximum polarization) and buffer-only controls (for minimum polarization).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Co-Immunoprecipitation (Co-IP) for Menin-MLL Complex Disruption

This technique is used to verify that the inhibitor disrupts the interaction between menin and MLL within a cellular context.

-

Principle: An antibody specific to one protein in a complex (e.g., MLL) is used to pull down that protein from a cell lysate. If another protein (e.g., menin) is interacting with it, it will also be pulled down. The presence of the second protein is then detected by Western blotting.

-

Materials:

-

MLL-r AML cell line (e.g., MOLM-13, MV4-11) or HEK293T cells transfected with tagged MLL-fusion and menin constructs.

-

Test compound (this compound).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody for immunoprecipitation (e.g., anti-FLAG for tagged MLL, or anti-MLL).

-

Protein A/G magnetic beads.

-

Antibodies for Western blotting (e.g., anti-menin, anti-MLL).

-

-

Procedure:

-

Culture cells and treat with varying concentrations of this compound or DMSO vehicle control for a specified time (e.g., 4-24 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with antibodies against menin and MLL to detect the co-immunoprecipitated proteins. A decrease in the menin signal in the this compound-treated samples indicates disruption of the interaction.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

MLL-r AML cell lines (e.g., MOLM-13, MV4-11, THP-1).

-

Complete culture medium.

-

Test compound (this compound) serially diluted.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate spectrophotometer.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

-

Add serial dilutions of this compound to the wells. Include DMSO-only controls.

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

-

Conclusion

The development of this compound (BMF-219) represents a significant advancement in the targeted therapy of AML, particularly for patients with MLL rearrangements. Its covalent mechanism of action and promising early clinical data highlight the potential of menin inhibition as a transformative approach for this high-risk patient population. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug developers to further investigate and build upon the therapeutic promise of this compound and other menin inhibitors. As more data from ongoing clinical trials become available, the role of this compound in the AML treatment landscape will be further clarified, with the hope of providing a much-needed, durable therapeutic option for patients.

References

- 1. Biomea Fusion Announces Promising Preclinical Results for this compound in Enhancing Beta Cell Function and Synergy with GLP-1-Based Therapies | Nasdaq [nasdaq.com]

- 2. Biomea Fusion Announces Positive 52-Week Results from Phase II COVALENT-111 Study in Type 2 Diabetes Demonstrating Non-Chronic Treatment with this compound Benefits Two Distinct Patient Populations | Biomea Fusion [investors.biomeafusion.com]

- 3. biomeafusion.com [biomeafusion.com]

- 4. This compound Treatment in Patients with Severe Insulin-Deficient Diabetes Led to a Significant Improvement in Pancreatic Beta-cell Function with a 53% Mean Increase in C-peptide Levels 3 Months After Last Dose | Biomea Fusion [investors.biomeafusion.com]

- 5. What are the new molecules for menin inhibitors? [synapse.patsnap.com]

- 6. Biomea Fusion Presents Additional Preclinical Data Demonstrating Anti-Tumor Activity and Mechanistic Evidence for BMF-219 in Diffuse Large B-Cell Lymphoma and Multiple Myeloma Models at International Myeloma Society Annual Meeting | Biomea Fusion [investors.biomeafusion.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Complete remission of NUP98 fusion-positive acute myeloid leukemia with the covalent menin inhibitor BMF-219, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. BMF-219 Induces Complete Responses in Target Acute Myeloid Leukemia (AML) Patient Population | Biomea Fusion [investors.biomeafusion.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Biomea Fusion Presents Achievement of Minimal Residual Disease Negativity (MRD-neg) in First Complete Responder from Ongoing Phase I Study (COVALENT-101) of BMF-219 in Patients with Relapsed or Refractory (R/R) Acute Myeloid Leukemia (AML) at the 2023 ASH | Biomea Fusion [investors.biomeafusion.com]

- 14. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 15. An Overview of Targeted Therapies in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute myeloid leukemia: advancing clinical trials and promising therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Icovamenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icovamenib (formerly BMF-219) is an investigational, orally bioavailable, potent, and selective covalent inhibitor of the protein menin.[1][2][3] Developed using Biomea Fusion's proprietary FUSION™ System, this compound is being explored as a potential disease-modifying therapy for type 1 and type 2 diabetes.[1][3] Its proposed mechanism of action centers on the regeneration, preservation, and reactivation of insulin-producing beta cells, addressing a fundamental driver of diabetes progression.[1][2][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating the underlying biological pathways.

Mechanism of Action

Menin is a scaffold protein that plays a crucial role in regulating gene expression and cell signaling pathways.[3] In the context of the pancreas, menin is considered a key negative regulator of beta-cell proliferation and mass, essentially acting as a brake on their turnover and growth.[3][4][5] The therapeutic hypothesis for this compound is that by selectively and covalently inhibiting menin, it can release this "brake," leading to the regeneration of healthy, functional beta cells.[1][4][5]

Furthermore, preclinical evidence indicates that menin regulates the expression of the glucagon-like peptide-1 receptor (GLP-1R).[3][5] By inhibiting menin, this compound has been shown to increase the expression of GLP-1R on beta cells, thereby enhancing their sensitivity to GLP-1-based therapies.[4][5] This dual mechanism—promoting beta-cell proliferation and increasing GLP-1R expression—forms the basis of its potential synergistic effects when used in combination with GLP-1 receptor agonists.

In Vitro Studies

Human Islet Studies

Preclinical investigations using human islets from healthy donors have demonstrated the direct effects of this compound on beta-cell function and its synergy with GLP-1 receptor agonists.

Key Findings:

-

Enhanced Beta-Cell Proliferation: this compound promoted the controlled and selective proliferation of beta cells in human islet microtissues in a glucose- and dose-dependent manner.[3][5]

-

Increased GLP-1 Receptor and Insulin Expression: Treatment with this compound led to an increase in the expression of both GLP-1 receptors and intracellular insulin at both the transcript and protein levels.[4][5]

-

Synergy with GLP-1 Receptor Agonists: this compound enhanced the responsiveness of human islets to GLP-1-based therapies, including semaglutide and tirzepatide.[4][5] This combination resulted in a substantial, dose-dependent increase in glucose-stimulated insulin secretion (GSIS) under hyperglycemic conditions, in some cases more than doubling the effect.[6][7]

Quantitative Data Summary: In Vitro Human Islet Studies

| Parameter | Treatment Condition | Outcome | Reference |

| Beta-Cell Proliferation | This compound treatment of human islet microtissues | Dose- and glucose-dependent increase in Ki-67 expression | [3] |

| GLP-1 Receptor Expression | This compound treatment of human islets | Increased at both transcript and protein levels | [4][5] |

| Insulin Expression | This compound treatment of human islets | Increased at both transcript and protein levels | [4][5] |

| Glucose-Stimulated Insulin Secretion (GSIS) | This compound pre-treatment followed by GLP-1 RA (semaglutide or tirzepatide) | More than doubled insulin secretion in a dose-dependent manner | [6][7] |

Experimental Protocol: In Vitro Human Islet Study

Objective: To evaluate the effect of this compound, alone and in combination with GLP-1 receptor agonists, on beta-cell function and gene expression in human islets.

Methodology:

-

Islet Culture: Human islets from non-diabetic donors were cultured ex vivo under hyperglycemic conditions (8 mM glucose) for 7 days.[8]

-

This compound Treatment: Islets were treated with varying concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) or vehicle (DMSO).[8]

-

Functional Assessment (GSIS): On day 8, size-matched islets were harvested and assessed for glucose-stimulated insulin secretion. This was performed in the presence or absence of a GLP-1 receptor agonist (e.g., 200 nM semaglutide or 30 nM tirzepatide).[8] Insulin secretion was normalized to total DNA content.[8]

-

Gene and Protein Expression Analysis:

-

GLP-1 Receptor and Insulin Transcript Levels: RNA was extracted from treated islets and analyzed for changes in gene expression.

-

GLP-1 Receptor Protein Expression: Protein levels were measured using an automated Western Blot system (Jess).[8]

-

Intracellular Insulin Levels: Intracellular insulin was quantified by ELISA and normalized to islet DNA content.[8]

-

In Vivo Studies

Zucker Diabetic Fatty (ZDF) Rat Model

The ZDF rat is a well-established animal model for type 2 diabetes, characterized by insulin resistance.[9][10] Preclinical studies in this model have been instrumental in evaluating the in vivo efficacy of this compound, particularly in combination with the GLP-1 receptor agonist semaglutide.

Key Findings:

-

Superior Glycemic Control: Combination therapy of this compound and low-dose semaglutide resulted in significantly better glycemic control compared to semaglutide alone. This included a 60% lower fasting blood glucose and a 50% lower glucose area under the curve (AUC) during an oral glucose tolerance test (OGTT).[11]

-

Improved Insulin Sensitivity and Beta-Cell Function: The combination treatment led to a 75% lower HOMA-IR (a marker of insulin resistance) and a significant improvement in beta-cell function as measured by the C-peptide to glucose ratio.[11]

-

Enhanced Weight Loss with Lean Mass Preservation: The combination therapy resulted in approximately 10% greater total body weight reduction compared to semaglutide alone.[11] Importantly, this weight loss was driven by a reduction in fat mass with the complete preservation of lean muscle mass.[11][12]

-

HbA1c Reduction: The combination treatment led to a greater reduction in HbA1c, with a decrease of over 1% by day 28 and over 2% by day 39.

Quantitative Data Summary: In Vivo ZDF Rat Studies (Combination Therapy vs. Semaglutide Alone)

| Parameter | Outcome | Reference |

| Fasting Blood Glucose | 60% lower | [11] |

| Glucose AUC (OGTT) | 50% lower | [11] |

| HOMA-IR | 75% lower | [11] |

| HbA1c Reduction | >1% by Day 28, >2% by Day 39 | |

| Total Body Weight Reduction | ~10% greater | [11] |

| Body Composition | Fat mass reduction with full preservation of lean mass | [11][12] |

Experimental Protocol: In Vivo ZDF Rat Study

Objective: To assess the efficacy of this compound in combination with a GLP-1 receptor agonist (semaglutide) on key metabolic parameters in a rat model of type 2 diabetes.

Methodology:

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, 12-13 weeks of age, were used.

-

Treatment Groups:

-

Combination Group: Treated with this compound (200 mg/kg, oral, once daily) for 28 days, with low-dose semaglutide (0.02 mg/kg, subcutaneous, once daily) administered during weeks 3 and 4.[2]

-

Monotherapy Group: Treated with vehicle for the first two weeks, followed by low-dose semaglutide (0.02 mg/kg, subcutaneous, once daily) during weeks 3 and 4.

-

-

Parameter Monitoring: A range of metabolic parameters were analyzed at multiple time points throughout the 28-day study.[10]

-

Glycemic Control: Fasting blood glucose, serum insulin, C-peptide, HbA1c, and oral glucose tolerance tests (OGTT) were performed. Insulin resistance (HOMA-IR) and beta-cell function (HOMA-B) were calculated.[10]

-

Body Weight and Composition: Body weight was measured regularly. Body composition, including fat and lean mass, was determined by Minispec analysis at baseline and on days 25 and 38.

-

Food and Water Intake: Monitored throughout the study.

-

Conclusion

The preclinical data for this compound strongly support its proposed dual mechanism of action, demonstrating its potential to not only improve glycemic control but also to address the underlying pathophysiology of diabetes through beta-cell regeneration and enhanced function. The synergistic effects observed in combination with GLP-1 receptor agonists in both in vitro and in vivo models are particularly compelling, suggesting a potential for improved therapeutic outcomes, possibly with lower doses of GLP-1 therapies, which could enhance tolerability. The unique finding of lean mass preservation during weight loss further differentiates this compound. These promising preclinical findings have paved the way for ongoing clinical evaluation to determine the therapeutic potential of this compound in patients with diabetes.

References

- 1. Biomea Fusion's this compound Shows Sustained Diabetes Benefits Nine Months After Treatment Ends [trial.medpath.com]

- 2. Biomea Fusion Showcases Preclinical Advances for BMF-650 and this compound with Low Dose Semaglutide at ObesityWeek® 2025 - BioSpace [biospace.com]

- 3. investors.biomeafusion.com [investors.biomeafusion.com]

- 4. This compound Treatment in Patients with Severe Insulin-Deficient Diabetes Led to a Significant Improvement in Pancreatic Beta-cell Function with a 53% Mean Increase in C-peptide Levels 3 Months After Last Dose | Biomea Fusion [investors.biomeafusion.com]

- 5. Biomea Fusion Announces Promising Preclinical Results for this compound in Enhancing Beta Cell Function and Synergy with GLP-1-Based Therapies | Nasdaq [nasdaq.com]

- 6. Biomea Fusion Presents Preclinical Data Showing this compound (BMF-219) Enhanced Effectiveness of GLP-1-Based Therapies and Introduces BMF-650, a Next-Generation, Oral Small-Molecule GLP-1 Receptor Agonist Candidate - BioSpace [biospace.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. investors.biomeafusion.com [investors.biomeafusion.com]

- 9. Biomea Fusion Shows 12–15% Weight Loss with BMF-650 in Monkeys | BMEA Stock News [stocktitan.net]

- 10. Biomea Fusion Reports New Preclinical Data on [globenewswire.com]

- 11. Biomea Fusion Presents Data Demonstrating Enhanced Preclinical Activity of this compound in Combination with Semaglutide in Type 2 Diabetes (T2D) Animal Model at the 61st EASD Annual Meeting and Provides Additional Corporate Update | Nasdaq [nasdaq.com]

- 12. Biomea Fusion's this compound Shows Promise in Combination with GLP-1 Therapies for Type 2 Diabetes [trial.medpath.com]

The Covalent Menin Inhibitor Icovamenib: A Technical Guide to its Role in Regulating Gene Expression in Leukemia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Icovamenib (BMF-219), a first-in-class, orally bioavailable, covalent inhibitor of the protein menin. It details this compound's role in the epigenetic regulation of gene expression in specific subtypes of acute leukemia, namely those harboring Mixed Lineage Leukemia (KMT2A) gene rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays used to elucidate its activity.

Introduction: Targeting the Menin-MLL Interaction in Acute Leukemia

Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) are aggressive hematological malignancies characterized by the rapid proliferation of immature blood cells. A significant subset of these leukemias is driven by specific genetic alterations, including rearrangements of the KMT2A gene (formerly MLL) and mutations in NPM1.[1] Both of these genetic subtypes, despite their differences, converge on a common pathogenic mechanism: the aberrant overexpression of a set of leukemogenic genes, most notably HOXA9 and its cofactor MEIS1.[1][2]

The protein menin, encoded by the MEN1 gene, has been identified as a critical scaffold protein in this process.[1] In MLL-rearranged leukemias, menin binds directly to the N-terminal portion of the MLL fusion protein.[2] Similarly, in NPM1-mutant AML, menin is a key component of the protein complex that maintains high expression of HOX and MEIS1 genes.[1] This interaction is essential for tethering the MLL complex to chromatin at the promoter regions of these target genes, leading to their sustained transcription and driving the leukemic phenotype.[2]

This compound is a potent and selective small molecule designed to irreversibly bind to menin, thereby disrupting its interaction with the MLL protein complex.[3][4] This disruption leads to the downregulation of the HOXA9/MEIS1 transcriptional program, inducing differentiation and apoptosis in leukemia cells.[5] This guide provides a detailed examination of this mechanism.

Mechanism of Action: this compound's Impact on the Menin-MLL Signaling Axis

The core mechanism of this compound is the disruption of the protein-protein interaction between menin and the KMT2A/MLL protein or its fusion variants. This interaction is a key dependency for the survival and proliferation of specific leukemia subtypes.

The Menin-MLL Signaling Pathway in Leukemia

In MLL-rearranged and NPM1-mutant leukemias, the menin-MLL complex is aberrantly recruited to the promoter regions of hematopoietic stem cell and progenitor genes, including the HOXA gene cluster and MEIS1. This leads to the maintenance of an undifferentiated, proliferative state.

This compound's Intervention

This compound acts by covalently binding to a specific cysteine residue on the menin protein. This irreversible binding alters the conformation of menin, preventing its interaction with the MLL complex. The result is the eviction of the MLL complex from the chromatin at the HOXA9 and MEIS1 promoters, leading to the downregulation of their expression and subsequent anti-leukemic effects.

Quantitative Data on this compound's Activity

The anti-leukemic activity of this compound and other menin-MLL inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

In Vitro Cytotoxicity of Menin-MLL Inhibitors

| Compound | Cell Line/Sample Type | Leukemia Subtype | IC50 | Reference |

| This compound (BMF-219) | THL Cell Line | Double Hit Lymphoma | 0.27 µM | |

| This compound (BMF-219) | DEL Cell Line | Double Expressor Lymphoma | 0.37 µM | |

| This compound (BMF-219) | R-CHOP Refractory THL Patient Sample | Triple Hit Lymphoma | 0.15 µM | |

| This compound (BMF-219) | R-EPOCH Refractory MYC-amplified DLBCL Patient Sample | DLBCL | 0.2 µM | |

| This compound (BMF-219) | MM Patient Samples | Multiple Myeloma | 0.1 - 0.3 µM |

Impact on Gene Expression

| Compound | Model System | Key Genes | Fold Change/Effect | Reference |

| This compound (BMF-219) | AML Patient with NUP98-NSD1 fusion | Pro-leukemogenic gene program (including HOXA9, MEIS1) | > 2-fold downregulation | [6] |

| Menin-MLL Inhibitor (MI-2) | MLL-AF9 transduced bone marrow cells | Hoxa9, Meis1 | > 80% decrease in expression | [7] |

| Menin-MLL Inhibitor (VTP50469) | MOLM13 cells (MLL-AF9) | MLL-fusion target genes | 153 genes > 2-fold decrease at day 2 | [8] |

Clinical Activity of this compound

| Trial | Patient Population | Dose | Key Outcomes | Reference |

| COVALENT-101 (Phase 1) | Relapsed/Refractory AML with menin-dependent mutations | 500 mg once daily | 2 complete responses in 5 evaluable patients | [9] |

Detailed Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the activity of this compound. These are synthesized from methodologies reported in the literature for menin-MLL inhibitors.

Cell Viability Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MOLM-13 for MLL-r, OCI-AML3 for NPM1-mut)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound (BMF-219)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, with DMSO as the vehicle control.

-

Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Measurement: On the day of analysis, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to determine the IC50 value.

RNA-Sequencing (RNA-seq) for Gene Expression Profiling

This protocol outlines the steps for performing RNA-seq to assess global changes in gene expression following this compound treatment.

Materials:

-

Leukemia cell lines

-

This compound (BMF-219) and DMSO

-

6-well cell culture plates

-

TRIzol® reagent (or other RNA extraction kit)

-

DNase I

-

RNA quantification and quality control reagents/instrument (e.g., Qubit, Bioanalyzer)

-

RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Cell Treatment: Treat leukemia cells in 6-well plates with this compound (e.g., at a concentration equivalent to the IC50) or DMSO for a specified time (e.g., 48 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using TRIzol® reagent according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess the quantity and quality of the RNA using a Qubit fluorometer and an Agilent Bioanalyzer. Samples with a high RNA Integrity Number (RIN) should be used for library preparation.

-

Library Preparation: Prepare sequencing libraries from the high-quality RNA using a stranded mRNA library preparation kit. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform to generate paired-end reads.

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as transcripts per million, TPM).

-

Perform differential gene expression analysis between this compound-treated and DMSO-treated samples.

-

Conduct pathway and gene set enrichment analysis on the differentially expressed genes.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol describes how to perform ChIP-seq to map the genome-wide binding sites of menin and MLL and assess how these are affected by this compound.

Materials:

-

Leukemia cell lines

-

This compound (BMF-219) and DMSO

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Cell lysis and chromatin shearing buffers

-

Sonicator

-

ChIP-grade antibodies against menin and the N-terminus of MLL (MLL-N)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and reverse cross-linking solution

-

DNA purification kit

-

ChIP-seq library preparation kit

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and Cross-linking: Treat leukemia cells with this compound or DMSO. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against menin or MLL-N overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt solution.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them on a next-generation sequencing platform.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of protein binding.

-

Analyze differential binding of menin and MLL between this compound- and DMSO-treated samples at specific gene loci, such as the HOXA9 and MEIS1 promoters.

-

Conclusion and Future Directions

This compound represents a promising targeted therapy for acute leukemias with KMT2A rearrangements or NPM1 mutations. Its mechanism of action, the disruption of the critical menin-MLL interaction, leads to the downregulation of the leukemogenic HOXA9/MEIS1 gene expression program. The data presented in this guide demonstrate the potent anti-leukemic activity of this compound in preclinical models and early clinical trials.

Future research will likely focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-leukemic agents to overcome potential resistance mechanisms.

-

Biomarker Development: Refining biomarkers to better predict which patients are most likely to respond to menin inhibitor therapy.

-

Expansion to Other Malignancies: Exploring the efficacy of this compound in other cancers where the menin-MLL axis may play a role.

The continued development of this compound and other menin inhibitors holds the potential to significantly improve outcomes for patients with these high-risk leukemias.

References

- 1. mdanderson.org [mdanderson.org]

- 2. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Biomea Fusion Presents Achievement of Minimal Residual Disease Negativity (MRD-neg) in First Complete Responder from Ongoing Phase I Study (COVALENT-101) of BMF-219 in Patients with Relapsed or Refractory (R/R) Acute Myeloid Leukemia (AML) at the 2023 ASH | Biomea Fusion [investors.biomeafusion.com]

- 6. Complete remission of NUP98 fusion-positive acute myeloid leukemia with the covalent menin inhibitor BMF-219, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetedonc.com [targetedonc.com]

Investigating the Covalent Binding of Icovamenib to Menin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icovamenib (formerly BMF-219) is a first-in-class, orally bioavailable, potent, and selective covalent inhibitor of menin, a critical scaffold protein implicated in the pathogenesis of various diseases, including certain types of cancer and diabetes.[1][2][3] Developed by Biomea Fusion utilizing their proprietary FUSION™ System, this compound is designed to form a permanent bond with its target, offering the potential for greater selectivity, lower drug exposure, and a more durable therapeutic response compared to non-covalent inhibitors.[4] This technical guide provides a comprehensive overview of the methodologies used to investigate the covalent binding of this compound to menin, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound's therapeutic potential stems from its ability to covalently bind to and inhibit the function of menin. Menin itself does not possess enzymatic activity but acts as a scaffold protein, facilitating crucial protein-protein interactions that drive oncogenesis and regulate cell growth.

In the context of acute leukemia , particularly those with MLL1 rearrangements (MLL-r) or NPM1 mutations, menin interacts with the N-terminus of the MLL1 fusion protein. This interaction is essential for the recruitment of the MLL1 complex to chromatin, leading to the upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1.[5] this compound covalently binds to a specific cysteine residue within the MLL-binding pocket of menin, thereby irreversibly disrupting the menin-MLL1 interaction. This abrogates the downstream gene expression program, leading to a potent anti-leukemic effect.[5]

In type 2 diabetes , menin is thought to act as a brake on the proliferation and function of pancreatic beta cells.[2][6] By covalently inhibiting menin, this compound is proposed to release this brake, enabling the regeneration, proliferation, and reactivation of healthy, functional insulin-producing beta cells.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.

Table 1: Preclinical Efficacy of this compound in Combination with Semaglutide

| Parameter | This compound + Semaglutide | Semaglutide Alone | Reference |

| Body Weight Reduction | Additional 11.5% | - | [7] |

| Lean Muscle Mass | 43% increase | - | [7] |

| C-peptide Production | Approximately doubled | - | [7] |

| Fasting Blood Glucose Reduction | 60% improved reduction | - | [7] |

| Fat Mass Reduction | 29.5% | Not specified | [7] |

Table 2: Clinical Efficacy of this compound in Type 2 Diabetes (COVALENT-111 Study)

| Patient Population | Dosing Regimen | HbA1c Reduction (Placebo-Adjusted Mean) | C-peptide Increase | Reference |

| Overall (per-protocol) | 100 mg once daily for 12 weeks | 0.5% | Not specified | [8] |

| Severe Insulin-Deficient | 12 weeks of treatment | 1.5% at Week 52 | Not specified | [6] |

| Failed on GLP-1 based therapy | Not specified | 0.84% at Week 26 | Not specified | [8] |

| Severe Insulin-Deficient | Not specified | 1.47% at Week 26 | 55% | [3][9] |

Experimental Protocols

Detailed experimental protocols for a novel therapeutic agent like this compound are often proprietary. However, this section outlines the principles and general methodologies for the key experiments used to characterize its covalent binding and cellular effects.

Mass Spectrometry for Covalent Adduct Characterization

Mass spectrometry (MS) is a cornerstone technique to confirm the covalent binding of a drug to its target protein.

Objective: To confirm the formation of a covalent adduct between this compound and menin and to identify the specific amino acid residue involved in the covalent bond.

General Methodology:

-

Incubation: Recombinant human menin protein is incubated with this compound at a specific concentration and for a defined period to allow for the covalent reaction to occur. A control sample with menin and vehicle (e.g., DMSO) is run in parallel.

-

Sample Preparation: The protein samples are then prepared for MS analysis. This can involve:

-

Intact Protein Analysis: The protein is analyzed whole to determine the mass shift corresponding to the addition of the this compound molecule.

-

Peptide Mapping (Bottom-up Proteomics): The protein is digested into smaller peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

For intact protein analysis, the mass spectrometer measures the molecular weight of the unmodified and modified menin. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.

-

For peptide mapping, the peptides are separated by liquid chromatography and then fragmented in the mass spectrometer. The fragmentation pattern allows for the sequencing of the peptides and the identification of the specific peptide—and ultimately the specific amino acid residue—that is covalently modified by this compound.[10]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are commonly used to study protein-protein interactions and their inhibition.

Objective: To quantify the inhibitory effect of this compound on the menin-MLL interaction.

General Methodology:

-

Reagents:

-

Recombinant menin, often with an affinity tag (e.g., His-tag).

-

A peptide derived from the menin-binding domain of MLL, labeled with a fluorophore (e.g., biotin).

-

A FRET donor fluorophore conjugated to an antibody or binding protein that recognizes the menin tag (e.g., anti-His antibody conjugated to Europium cryptate).

-

A FRET acceptor fluorophore conjugated to a molecule that binds the MLL peptide label (e.g., streptavidin-XL665).

-

-

Assay Principle: When menin and the MLL peptide interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

-

Procedure:

-

Menin and the MLL peptide are incubated in the presence of varying concentrations of this compound.

-

The TR-FRET reagents are added, and the plate is incubated to allow for binding.

-

The fluorescence is measured at the emission wavelengths of the donor and acceptor. The ratio of acceptor to donor emission is calculated.

-

-

Data Analysis: The TR-FRET signal is plotted against the this compound concentration to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the menin-MLL interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment.[11][12]

Objective: To confirm that this compound binds to and stabilizes menin within intact cells.

General Methodology:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

-

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble menin in each sample is quantified, typically by Western blotting or other immunoassays.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble menin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells indicates that the drug has bound to and stabilized menin.[11][12]

Determination of k_inact/K_I

For covalent inhibitors, the potency is best described by the second-order rate constant k_inact/K_I, which reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[13]

Objective: To determine the kinetic parameters of this compound's covalent interaction with menin.

General Methodology:

-

Experimental Setup: The target protein (menin) is incubated with various concentrations of this compound over a time course.

-

Measurement of Target Modification: At different time points, the reaction is quenched, and the extent of menin modification is measured. This can be done using techniques like LC-MS to quantify the amount of unmodified and modified protein.

-

Data Analysis:

-

The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by fitting the time-course data to a first-order exponential decay equation.

-

The k_obs values are then plotted against the inhibitor concentration. This plot is typically hyperbolic and is fitted to the following equation to determine k_inact and K_I:

-

k_obs = k_inact * [I] / (K_I + [I])

-

-

The ratio k_inact/K_I is then calculated.[13]

-

RNA-Sequencing

Objective: To analyze the global transcriptional changes in leukemia cells following treatment with this compound.

General Methodology:

-

Cell Culture and Treatment: Leukemia cell lines (e.g., those with MLL rearrangements) are cultured and treated with this compound or a vehicle control for a specified time.

-

RNA Extraction: Total RNA is extracted from the cells.[14]

-

Library Preparation: RNA-sequencing libraries are prepared. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.[14][15]

-

Sequencing: The libraries are sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated in response to this compound treatment. This analysis can reveal the downstream effects of menin inhibition on cellular pathways.[5]

Visualizations

Covalent Binding of this compound to Menin

Caption: Covalent binding mechanism of this compound to a cysteine residue on the Menin protein.

Menin-MLL Signaling Pathway Inhibition by this compound

Caption: this compound disrupts the Menin-MLL signaling pathway, inhibiting leukemogenesis.

Experimental Workflow for CETSA

Caption: A generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a promising therapeutic agent with a well-defined covalent mechanism of action against menin. The experimental approaches outlined in this guide, including mass spectrometry, TR-FRET, CETSA, and kinetic analyses, are crucial for characterizing its binding properties and cellular effects. The quantitative data from preclinical and clinical studies demonstrate its potential to modulate key pathological pathways in both leukemia and type 2 diabetes. Further research and clinical development will continue to elucidate the full therapeutic utility of this novel covalent menin inhibitor.

References

- 1. Biomea Fusion Presents Promising Clinical Data on this compound at ATTD 2025, Highlighting Its Potential as a Disease-Modifying Therapy for Type 2 Diabetes | Nasdaq [nasdaq.com]

- 2. Biomea Fusion Announces Promising Preclinical Results for this compound in Enhancing Beta Cell Function and Synergy with GLP-1-Based Therapies | Nasdaq [nasdaq.com]

- 3. Biomea Fusion Presents Promising Results for this compound in Type 2 Diabetes at ADA 2025 [quiverquant.com]

- 4. Biomea Fusion to Unveil New this compound Data at the 18th International Conference on Advanced Technologies & Treatments for Diabetes | Biomea Fusion [investors.biomeafusion.com]

- 5. Complete remission of NUP98 fusion-positive acute myeloid leukemia with the covalent menin inhibitor BMF-219, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomea Fusion's this compound Shows Sustained Diabetes Benefits Nine Months After Treatment Ends [trial.medpath.com]

- 7. Biomea Fusion Reports New Preclinical Data on this compound-Semaglutide Combination Study - BioSpace [biospace.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. mdpi.com [mdpi.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 14. d-nb.info [d-nb.info]

- 15. DSpace [helda.helsinki.fi]

Icovamenib's Effect on Insulin Secretion Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of icovamenib, a novel, orally bioavailable, covalent inhibitor of menin, with a specific focus on its effects on insulin secretion and related signaling pathways. The information presented is collated from recent preclinical and clinical data, offering a comprehensive overview for professionals in the field of diabetes and metabolic disease research and development.

Core Mechanism of Action: Menin Inhibition for Beta-Cell Regeneration

This compound's primary therapeutic action in the context of diabetes is the inhibition of menin, a scaffold protein that plays a crucial role in regulating gene expression and cell signaling. In pancreatic beta cells, menin is understood to function as a key negative regulator—a "brake"—on cell turnover and growth.[1][2][3] The progressive decline in the mass and function of these insulin-producing cells is a core pathophysiological defect in both type 1 and type 2 diabetes.[4]

This compound is designed to address this fundamental issue by covalently binding to and inhibiting menin. This action is proposed to release the "brake" on beta-cell proliferation, thereby enabling the regeneration, preservation, and functional reactivation of the body's own beta cells.[1][4][5][6] Preclinical studies using human islet microtissues have demonstrated that this compound promotes the controlled and selective proliferation of beta cells in a manner dependent on both glucose concentration and the dose of the drug.[4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from recent clinical and preclinical studies of this compound.

Table 1: Clinical Efficacy of this compound (Phase II COVALENT-111 Study)

| Parameter | Patient Population | Outcome | Reference |

| HbA1c Reduction | Severely Insulin-Deficient | 1.0% placebo-adjusted mean reduction at Week 26 | [2][7] |

| Overall Population (12-week dosing) | 0.5% mean reduction vs. placebo at Week 26 | [8][9] | |

| Uncontrolled on GLP-1 Therapy | Up to 1.0% additional mean reduction | [2][10] | |

| Overall Population (12-week dosing) | 1.8% placebo-adjusted reduction by Week 52 | [3] | |

| C-peptide Levels | Severely Insulin-Deficient | 55% mean increase at Week 26 (3 months post-dosing) | [2][7] |

| Severely Insulin-Deficient | 53% mean increase at 3 months post-dosing | [6] |

Table 2: Preclinical Efficacy of this compound in Combination with Semaglutide (ZDF Rat Model)

| Parameter | Treatment Group | Result vs. Semaglutide Monotherapy | Reference |

| Fasting Blood Glucose | This compound + Low-Dose Semaglutide | 60% lower | [2][5][7] |

| Oral Glucose Tolerance | This compound + Low-Dose Semaglutide | 50% lower AUC | [2][7] |

| Insulin Resistance (HOMA-IR) | This compound + Low-Dose Semaglutide | 75% lower | [1][2][7] |

| Beta-Cell Function | This compound + Low-Dose Semaglutide | 2-fold increase in C-peptide to glucose ratio | [2][7] |

| Body Weight Reduction | This compound + Low-Dose Semaglutide | 10% greater reduction with lean mass preservation | [2][5] |

Synergy with GLP-1 Receptor Agonist Pathways

A significant finding is this compound's ability to enhance the efficacy of glucagon-like peptide-1 (GLP-1) based therapies.[4] Menin has been identified as a regulator of GLP-1 receptor (GLP-1R) expression.[4] Preclinical experiments have shown that treatment with this compound increases the expression of GLP-1R at both the transcript and protein levels in human islets.[4]

This upregulation of GLP-1R enhances the responsiveness of beta cells to GLP-1 receptor agonists like semaglutide and tirzepatide.[4][11] In ex vivo studies, the combination of this compound with a GLP-1 agonist resulted in a synergistic and substantial increase in insulin secretion compared to either agent alone.[1] This suggests a dual mechanism: this compound first increases the beta-cell mass and their sensitivity to incretin hormones, which then allows GLP-1 agonists to elicit a more potent insulinotropic response.[11] This synergy may allow for the use of lower doses of GLP-1 therapies, potentially improving their tolerability and side-effect profile.[1][4][11]

Experimental Protocols

4.1 Ex Vivo Human Islet Culture and Insulin Secretion Assay

-

Objective: To assess the direct effect of this compound on beta-cell proliferation, GLP-1R expression, and glucose-stimulated insulin secretion (GSIS) in human pancreatic islets.

-

Methodology:

-

Islet Procurement: Human islets are procured from multiple independent, healthy organ donors.

-

Culture Conditions: Islets are cultured as microtissues in a controlled hyperglycemic environment (e.g., 8 mM glucose) to mimic diabetic conditions.

-

Treatment: Islet cultures are treated with vehicle control, this compound (e.g., 100-300 nM), a GLP-1 receptor agonist (e.g., semaglutide), or a combination of this compound and the GLP-1 agonist for a specified period.

-

GSIS Assay: Post-treatment, islets are washed and incubated sequentially in low glucose (e.g., 2.8 mM) followed by high glucose (e.g., 16.7 mM). Supernatants are collected after each incubation period to measure basal and stimulated insulin secretion, respectively. Insulin levels are quantified by ELISA and normalized to total islet DNA content. The secretion index is calculated as the ratio of stimulated to basal secretion.

-

Gene and Protein Expression Analysis: A subset of treated islets is harvested for analysis. mRNA levels for INS (insulin) and GLP1R are quantified via qRT-PCR. Protein levels for insulin and GLP-1R are assessed by immunoblotting or immunofluorescence.

-

Proliferation Assay: Beta-cell proliferation is measured by staining for proliferation markers such as Ki-67 and co-staining for insulin to confirm cell identity.

-

4.2 In Vivo Animal Model Studies (Zucker Diabetic Fatty Rat)

-

Objective: To evaluate the efficacy of this compound, alone and in combination with a GLP-1 receptor agonist, on metabolic parameters in a well-established animal model of type 2 diabetes.

-

Methodology:

-

Animal Model: Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia, are used.

-

Acclimation and Grouping: Animals are acclimated and then randomized into treatment groups: vehicle control, this compound, low-dose semaglutide (e.g., 0.02 mg/kg), and this compound + low-dose semaglutide.

-

Dosing: Treatments are administered daily for a defined period (e.g., 28-39 days).

-

Metabolic Monitoring: Body weight and food intake are monitored regularly. Fasting blood glucose and HbA1c levels are measured at baseline and at multiple time points throughout the study.

-

Oral Glucose Tolerance Test (OGTT): An OGTT is performed at the end of the treatment period to assess glucose disposal. The area under the curve (AUC) is calculated.

-

Biomarker Analysis: Blood samples are collected for the analysis of insulin, C-peptide, and lipids. Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) and Beta-Cell Function (HOMA-B) are calculated.

-

Safety and Tolerability

In the COVALENT-111 clinical trial, this compound was reported to be well-tolerated across all dosing arms.[10] The incidence of treatment-emergent adverse events was low, with no clinically significant elevations in liver enzymes (ALT or AST) and no study discontinuations due to adverse events.[2][10] It is important to note that a clinical hold was previously placed on trials in 2024 due to concerns about potential liver toxicity at higher doses, which was subsequently lifted after protocol revisions.[8][9][12]

Conclusion

This compound represents a novel therapeutic approach for diabetes by targeting a root cause of the disease: the depletion of functional pancreatic beta cells. Its mechanism, centered on menin inhibition, promotes beta-cell regeneration and enhances insulin secretion pathways. The strong synergistic potential with established GLP-1 receptor agonists further positions this compound as a promising candidate for a disease-modifying therapy. The durable glycemic control observed in clinical trials, lasting for months after treatment cessation, underscores its potential to alter the natural course of diabetes rather than merely managing symptoms.[3][5][13] Further long-term studies will be critical to fully elucidate its place in the diabetes treatment landscape.

References

- 1. Biomea Fusion Reports New Preclinical Data on this compound-Semaglutide Combination Study - BioSpace [biospace.com]

- 2. Biomea Fusion's this compound Shows Promise in Combination with GLP-1 Therapies for Type 2 Diabetes [trial.medpath.com]

- 3. Biomea’s ‘durable’ menin inhibitor advancing in hard-to-treat diabetes | BioWorld [bioworld.com]

- 4. Biomea Fusion Announces Promising Preclinical Results for this compound in Enhancing Beta Cell Function and Synergy with GLP-1-Based Therapies | Nasdaq [nasdaq.com]

- 5. Diabetes Drug Trial Shows 55% C-Peptide Boost, Enhanced GLP-1 Results | BMEA Stock News [stocktitan.net]

- 6. This compound Treatment in Patients with Severe Insulin-Deficient Diabetes Led to a Significant Improvement in Pancreatic Beta-cell Function with a 53% Mean Increase in C-peptide Levels 3 Months After Last Dose | Biomea Fusion [investors.biomeafusion.com]

- 7. Biomea Fusion Presents Promising Results for this compound in Type 2 Diabetes at ADA 2025 | Nasdaq [nasdaq.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Biomea Fusion Presents New Preclinical and Clinical Data on [globenewswire.com]

- 11. This compound Enhances GLP-1 Therapy Efficacy: Biomea Fusion's Preclinical Findings [synapse.patsnap.com]

- 12. expresspharma.in [expresspharma.in]

- 13. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

The Discovery and Synthesis of Icovamenib (BMF-219): A Technical Guide to a Novel Covalent Menin Inhibitor

Foreword: This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of Icovamenib (BMF-219), a first-in-class covalent inhibitor of menin. Developed by Biomea Fusion utilizing their proprietary FUSION™ System, this compound is under investigation for its therapeutic potential in a range of diseases, including various cancers and diabetes mellitus. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the preclinical and clinical development of this promising therapeutic agent.

Introduction: Targeting Menin with a Covalent Approach

Menin is a scaffold protein that plays a crucial role in regulating gene expression and cell signaling. Its interaction with the Mixed Lineage Leukemia (MLL) protein is a key driver in certain types of leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations. By disrupting this interaction, it is possible to inhibit the proliferation of these cancer cells. In the context of diabetes, menin acts as a negative regulator of pancreatic beta-cell proliferation. Inhibiting menin has been shown to promote the regeneration of these insulin-producing cells, offering a potential disease-modifying treatment approach.

This compound (BMF-219) is an orally bioavailable, potent, and selective covalent inhibitor of menin.[1][2][3][4][5] Its covalent mechanism of action, where it forms a permanent bond with its target protein, offers potential advantages over traditional non-covalent inhibitors, including greater target selectivity, lower drug exposure, and a more durable response.[6][7] this compound was discovered and developed using Biomea Fusion's proprietary FUSION™ System, a platform designed for the creation of novel covalent small molecules.[7][8]

Discovery and Synthesis

The FUSION™ System Discovery Platform

The discovery of this compound was enabled by Biomea Fusion's proprietary FUSION™ System. While specific details of this platform are not publicly disclosed, it is described as a comprehensive system that leverages expertise in covalent chemistry to design and develop next-generation covalent-binding small molecules.[9] This platform likely integrates computational modeling, chemical synthesis, and biological screening to identify and optimize covalent inhibitors with desired potency, selectivity, and pharmacokinetic properties. The system is designed to create drugs that form a permanent bond with their target protein, a strategy intended to offer greater selectivity, lower systemic exposure, and deeper, more durable therapeutic responses.[8]

Chemical Synthesis of this compound

The chemical synthesis of this compound has been described in patent literature filed by Biomea Fusion, Inc. The synthesis is a multi-step process involving the construction of the core pyrrolo[2,3-d]pyrimidine scaffold, followed by the addition of the piperidine and picolinamide moieties, and finally the introduction of the acrylamide "warhead" that confers its covalent reactivity.

While the exact, step-by-step patented synthesis is extensive, a generalized scheme can be described as follows:

-

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This typically involves the condensation of a substituted pyrrole with a pyrimidine precursor.

-

Functionalization of the Core: The core structure is then functionalized to allow for the coupling of the other key fragments of the molecule.

-

Coupling Reactions: A series of coupling reactions are used to attach the morpholinophenyl group and the picolinamide linker.

-

Introduction of the Covalent Warhead: The final step involves the acylation of the piperidine nitrogen with acryloyl chloride to introduce the reactive acrylamide group.

It is important to note that the detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary and detailed in the relevant patents.

Mechanism of Action

This compound's therapeutic effects stem from its covalent inhibition of menin, which has distinct downstream consequences in cancer and diabetes.

In MLL-Rearranged Leukemia

In hematological malignancies with MLL rearrangements or NPM1 mutations, the menin-MLL interaction is critical for the transcription of oncogenic genes, including the HOXA cluster genes (e.g., HOXA9) and MEIS1. These genes are essential for maintaining the leukemic state and preventing cell differentiation.

This compound covalently binds to a specific cysteine residue on menin, irreversibly disrupting its interaction with MLL. This abrogation of the menin-MLL complex leads to the downregulation of HOXA9 and MEIS1 expression, which in turn inhibits cancer cell proliferation and promotes differentiation.

References

- 1. Biomea Fusion Announces Positive Topline Results from Ongoing Phase II COVALENT-111 Study in Patients with Type 2 Diabetes - BioSpace [biospace.com]

- 2. This compound Treatment in Patients with Severe Insulin-Deficient Diabetes Led to a Significant Improvement in Pancreatic Beta-cell Function with a 53% Mean Increase in C-peptide Levels 3 Months After Last Dose | Biomea Fusion [investors.biomeafusion.com]

- 3. Biomea Fusion Presents Promising Clinical Data on this compound at ATTD 2025, Highlighting Its Potential as a Disease-Modifying Therapy for Type 2 Diabetes | Nasdaq [nasdaq.com]

- 4. Biomea Fusion to Unveil New this compound Data at the 18th International Conference on Advanced Technologies & Treatments for Diabetes - BioSpace [biospace.com]

- 5. Biomea Fusion to Unveil New this compound Data at the 18th International Conference on Advanced Technologies & Treatments for Diabetes | Biomea Fusion [investors.biomeafusion.com]

- 6. menin.org [menin.org]

- 7. smartkarma.com [smartkarma.com]

- 8. medicilist.com [medicilist.com]

- 9. firstwordpharma.com [firstwordpharma.com]

Icovamenib's Impact on Pancreatic Islet Cell Function: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Icovamenib (formerly BMF-219) is an investigational, orally bioavailable, covalent inhibitor of menin, a key nuclear protein that acts as a scaffold in essential cellular pathways, including cell cycle regulation and gene expression. Emerging preclinical and clinical data indicate that this compound may offer a novel, disease-modifying therapeutic approach for diabetes by directly targeting the health and function of pancreatic islet cells. This document provides a comprehensive technical overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on islet cell biology. The data presented herein supports the hypothesis that by inhibiting menin, this compound promotes the regeneration and functional enhancement of insulin-producing beta cells.

Core Mechanism of Action: Menin Inhibition in Beta Cells

This compound's primary mechanism of action is the selective and covalent inhibition of menin.[1] In pancreatic beta cells, menin is understood to function as a brake on cell proliferation and turnover. It forms complexes with other proteins, including Mixed Lineage Leukemia (MLL) proteins, which regulate the expression of genes involved in the cell cycle.[2] Specifically, menin-containing complexes are known to maintain the expression of cyclin-dependent kinase (CDK) inhibitors like p27 and p18, which restrict beta cell division.[2]

By inhibiting menin, this compound is proposed to disrupt these repressive complexes, leading to a downstream cascade that promotes beta cell health:

-

Beta Cell Proliferation: Inhibition of menin removes the brake on the cell cycle, enabling the controlled proliferation and regeneration of existing beta cells. This is a crucial aspect of its potential disease-modifying effect, aiming to restore the functional beta cell mass lost in both type 1 and type 2 diabetes.

-

Increased GLP-1 Receptor (GLP-1R) Expression: this compound treatment has been shown to increase the expression of the GLP-1 receptor at both the transcript and protein levels in human islets.[3] This sensitizes the beta cells to the effects of incretin hormones like GLP-1 and its analogues (e.g., semaglutide, tirzepatide).

-

Enhanced Insulin Production: Alongside proliferation, this compound treatment also leads to increased intracellular insulin content, suggesting an improvement in the insulin synthesis capacity of the beta cells.[3]

The culmination of these effects is a restoration of the islet's ability to produce and secrete insulin in a glucose-responsive manner, leading to improved glycemic control.

Quantitative Data Summary

The effects of this compound have been quantified in clinical trials, in vivo animal models, and ex vivo human islet studies.

Table 1: Clinical Data from COVALENT-111 Phase II Trial

| Parameter | Patient Population | Result | Citation |

| HbA1c Reduction | Severe Insulin-Deficient T2D | 1.2% mean reduction sustained through Week 52 (9 months post-treatment). | [4] |

| Severe Insulin-Deficient T2D (100mg QD for 12 weeks arm) | 1.5% mean reduction in HbA1c (p=0.01). | [4] | |

| Beta-cell deficient T2D on antihyperglycemic agents | 1.47% placebo-adjusted mean reduction at Week 26 (p=0.022) after 12 weeks of dosing. | [5] | |

| T2D patients on GLP-1 therapy at baseline | 1.3% reduction in HbA1c (p=0.05) sustained through Week 52. | [4] | |

| Beta Cell Function | Severe Insulin-Deficient T2D | 53% mean increase in C-peptide levels 3 months after the last dose. | |

| Severe Insulin-Deficient T2D | 55% increase in C-peptide at Week 26 (3 months post-treatment). | ||

| T2D patients (all dosing groups, n=23) | Strong correlation between C-peptide increase and HbA1c reduction (r=-0.73 , p<0.0001). |

Table 2: Preclinical In Vivo Data (Zucker Diabetic Fatty Rat Model)

Combination therapy: this compound (200 mg/kg, PO, QD) + low-dose Semaglutide (0.02 mg/kg, SC, QD)

| Parameter | Metric | Result vs. Semaglutide Alone | Citation |

| Glycemic Control | Fasting Blood Glucose | 60% lower | [6] |

| Oral Glucose Tolerance Test (OGTT) AUC | 50% lower | [6] | |

| HbA1c Decline | >1% by Day 28; >2% by Day 39 | [6] | |

| Insulin Sensitivity/Secretion | HOMA-IR (Insulin Resistance) | 75% lower | [6] |

| C-peptide to Glucose Ratio | ~2-fold increase | ||

| Body Composition | Body Weight Reduction | ~10% greater | [6] |

| Lean Mass | Full preservation | [6] |

Table 3: Preclinical Ex Vivo Data (Human Islets)

| Experiment | Condition | Result | Citation |

| Insulin Secretion | This compound + GLP-1 Agonists (Tirzepatide/Semaglutide) | >2-fold increase in glucose-stimulated insulin secretion. | [7] |

| This compound pre-treatment + Orforglipron | ~2x increase in insulin secretion effectiveness. | [8] | |

| Gene/Protein Expression | This compound treatment (100-300nM) | Increased expression of both GLP-1 Receptor and intracellular insulin (transcript and protein levels). | [3] |

| Beta Cell Proliferation | This compound treatment | Controlled, glucose- and dose-dependent proliferation of beta cells. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on publicly available information from conference presentations and company disclosures.

In Vivo Animal Model: Zucker Diabetic Fatty (ZDF) Rat Study

This protocol describes the methodology used to assess the synergistic effects of this compound and a GLP-1 receptor agonist.

-

Model: Male Zucker Diabetic Fatty (ZDF) rats, a well-established model for type 2 diabetes characterized by insulin resistance.

-

Groups:

-

Combination Therapy Group (n=10): Treated with this compound and semaglutide.

-

Monotherapy Control Group (n=10): Treated with semaglutide alone.

-

-

Dosing Regimen:

-

This compound: 200 mg/kg, administered orally (PO), once daily (QD) for 28 days.

-

Semaglutide: 0.02 mg/kg (low-dose), administered subcutaneously (SC), once daily (QD) during weeks 3 and 4 (days 14-28) of the study.

-

-

Biomarker Analysis: Key metabolic parameters were analyzed at multiple time points throughout the 28-day period.

-

Glycemic Control: Fasting and fed blood glucose levels, HbA1c, and Oral Glucose Tolerance Tests (OGTT).

-

Beta Cell Function: HOMA-B (Homeostatic Model Assessment for Beta-cell function) and C-peptide index.

-

Insulin Resistance: HOMA-IR (Homeostatic Model Assessment for Insulin Resistance).

-

Body Composition: Body weight, fat mass, and lean mass.

-

Ex Vivo Human Islet Culture and Analysis

This protocol details the methods used to study the direct effects of this compound on human pancreatic islets.

-

Islet Source: Human islets were obtained from cadaver-derived, non-diabetic donors.

-

Culture Conditions:

-

Islets were cultured ex vivo under hyperglycemic conditions (8 mM glucose) to mimic a diabetic state.

-

Treatment with this compound at various concentrations (e.g., 30 nM, 100 nM, 300 nM) or vehicle control (DMSO) was maintained for 7 days.

-

-

Endpoint Assays (Day 8):

-

Gene Expression Analysis: RNA was extracted from size-matched islets. Quantitative RT-PCR was performed to measure the transcript levels of GLP-1R, Insulin, and a housekeeping gene (e.g., RPL30) for normalization. Relative fold change was calculated using the 2-ΔΔCt method.

-

Protein Expression Analysis: GLP-1R protein expression was measured using a Jess™ automated Western Blot system.

-

Intracellular Insulin Quantification: Intracellular insulin levels were measured by ELISA and normalized to the total DNA content of the islet.

-

Beta Cell Proliferation Assay:

-

Human islet microtissues (MTs) were cultured for 2-3 weeks with this compound.

-

The thymidine analog EdU (5-ethynyl-2'-deoxyuridine) was added to the culture to be incorporated into the DNA of proliferating cells.

-

At the end of treatment, islets were fixed, stained (e.g., for insulin and EdU), and imaged to quantify the fraction of proliferating beta cells relative to the total beta cell count.

-

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

After the 7-day pre-treatment with this compound, size-matched islets were harvested.

-

Islets were then subjected to a GSIS assay, which involves sequential incubation in low and high glucose buffers, with or without the presence of a GLP-1 receptor agonist (e.g., 200 nM semaglutide or 30 nM tirzepatide).

-

Supernatants were collected to measure insulin secretion via ELISA. The secretion index (stimulated insulin / basal insulin) was calculated to assess beta cell function.

-

-

COVALENT-111 Phase II Clinical Trial

This protocol provides an overview of the design for the key clinical study assessing this compound in patients with Type 2 Diabetes.

-

Study Design: A multi-site, randomized, double-blind, placebo-controlled Phase II trial.[5]

-

Key Eligibility Criteria:

-

Dosing Regimens: The study evaluated three different dosing arms against a placebo:

-

Primary Endpoint: Placebo-corrected mean reduction in HbA1c at Week 26.[5]

-

Secondary & Exploratory Endpoints:

Conclusion and Future Directions